molecular formula C7H12ClNO4 B1378697 Piperidine-3,4-dicarboxylic acid hydrochloride CAS No. 1461706-33-1

Piperidine-3,4-dicarboxylic acid hydrochloride

Cat. No. B1378697
CAS RN: 1461706-33-1
M. Wt: 209.63 g/mol
InChI Key: SHNZVKXTIGONTP-UHFFFAOYSA-N
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Description

Piperidine-3,4-dicarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1461706-33-1 . It has a molecular weight of 209.63 . It is a powder in physical form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The IUPAC name of Piperidine-3,4-dicarboxylic acid hydrochloride is the same as its common name . The Inchi Code is 1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine-3,4-dicarboxylic acid hydrochloride is a powder in physical form . It has a molecular weight of 209.63 . The storage temperature is room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, piperidine derivatives are known for their role in drug design and development. Piperidine-3,4-dicarboxylic acid hydrochloride can be used to synthesize compounds with potential pharmacological activities, including cholinesterase inhibition which is crucial in treating conditions like Alzheimer’s disease .

Medicine

Piperidine structures are present in many pharmaceuticals and show promise in the treatment of various cancers. Piperidine-3,4-dicarboxylic acid hydrochloride may be used to create novel therapeutic agents that can act alone or synergistically with other drugs to combat cancerous cells .

Agriculture

In the agricultural sector, piperidine derivatives can be utilized to develop new pesticides or herbicides. The compound’s structure could be modified to enhance the selectivity and potency of these agents, providing a more targeted approach to pest control .

Material Science

This compound serves as a precursor in the synthesis of advanced materials. For instance, it can be involved in creating polymers with specific properties or enhancing the durability of materials used in various industries .

Environmental Science

Piperidine derivatives can play a role in environmental remediation processes. They might be used to synthesize compounds that help in the breakdown of pollutants or in the development of environmentally friendly materials .

Biochemistry

In biochemistry, piperidine-3,4-dicarboxylic acid hydrochloride can be used to study enzyme mechanisms or as a building block for synthesizing biologically active molecules that can interact with enzymes and receptors within the body .

Chemical Synthesis

The compound is valuable in organic synthesis, serving as an intermediate in the construction of complex molecules. It can be used to develop new synthetic routes or improve existing ones, enhancing the efficiency of chemical synthesis processes .

Pharmacokinetics

Lastly, in pharmacokinetics, derivatives of this compound could be used to modify the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, potentially leading to better efficacy and reduced side effects .

Safety and Hazards

The safety information for Piperidine-3,4-dicarboxylic acid hydrochloride includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future.

properties

IUPAC Name

piperidine-3,4-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZVKXTIGONTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3,4-dicarboxylic acid hydrochloride

CAS RN

1461706-33-1
Record name piperidine-3,4-dicarboxylic acid hydrochloride
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